molecular formula C20H23N5O2 B5580703 3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No.: B5580703
M. Wt: 365.4 g/mol
InChI Key: RGKBVYUKADLPBE-UHFFFAOYSA-N
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Description

3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Room Temperature Ionic Liquids

  • Imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs), which include compounds related to the queried chemical, are important for lithium–oxygen battery electrolytes. They demonstrate reasonable specific capacities in Li–O2 cells and provide insights into improving electrolyte properties in these batteries (Knipping et al., 2018).

Synthesis of Derivatives

  • A novel iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine demonstrates the synthesis of structurally diverse 3-formylimidazo[1,2-a]pyridine derivatives (Xiang Shijian et al., 2016).

Corrosion Inhibition

  • Newly synthesized derivatives of imidazo[1,2-a]pyridine, like BDIPMA, have been investigated as corrosion inhibitors for carbon steel in saline solutions, indicating their potential in materials science and engineering (Kubba & Al-Joborry, 2020).

Antiviral and Cytotoxic Agents

  • Certain derivatives of imidazo[1,2-a]pyridine have shown potential as antiviral and cytotoxic agents, with some compounds exhibiting broad-spectrum antitumor activity and moderate selectivity towards leukemia cell lines (El-Subbagh et al., 2000).

Molecular Docking and In Vitro Screening

  • Synthesized derivatives of pyridine and fused pyridine, including imidazo[1,2-a]pyridines, have been used for molecular docking screenings and exhibit antimicrobial and antioxidant activity, highlighting their pharmaceutical relevance (Flefel et al., 2018).

Reductive Amination

  • The reductive amination of carbonyl derivatives with ω-amino fatty acids using an iron complex demonstrates the synthesis of various cyclic amines, including piperidines, which are related to the queried chemical (Wei et al., 2019).

Synthesis of Novel Heterocycles

  • The use of derivatives like 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of new heterocycles indicates the versatility of these compounds in creating pharmaceuticals of interest (Metwally et al., 2008).

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-18(15(2)27-23-14)20(26)24-9-5-17(6-10-24)19-22-8-11-25(19)13-16-4-3-7-21-12-16/h3-4,7-8,11-12,17H,5-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBVYUKADLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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